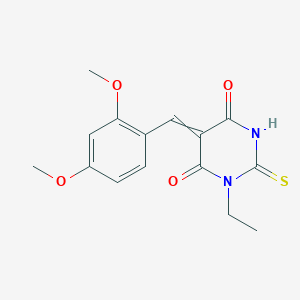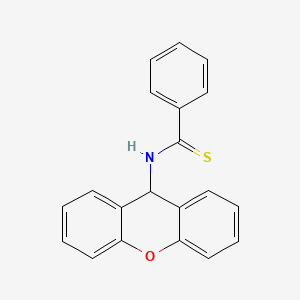![molecular formula C18H23N3O4S2 B5552431 N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5552431.png)
N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related N-substituted acetamide derivatives involves multi-step chemical reactions starting with the formation of core piperazine or piperidine structures followed by various substitutions at the nitrogen atom. For instance, Khalid et al. (2014) describe the synthesis of biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives through the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution with different electrophiles (Khalid et al., 2014). This method showcases the versatility and complexity of approaches available for synthesizing compounds similar to N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a piperazine or piperidine ring, substituted with various functional groups that contribute to the compound's chemical properties and biological activities. For example, the synthesis of N-substituted acetamide derivatives bearing a piperidine moiety involves the introduction of sulfonyl and acetamide groups, which are key for their molecular interaction capabilities (Khalid et al., 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, primarily due to their functional groups. The presence of acetamide, sulfonyl, and piperazine/piperidine groups enables a range of reactions, including but not limited to, amide bond formation, sulfonation, and nucleophilic substitution reactions. Such chemical versatility is crucial for modifying the compounds to explore their potential biological activities and physicochemical properties.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. The introduction of ethoxy, sulfonyl, and piperazine groups can affect the compound's polarity, solubility in various solvents, and crystalline form, which are essential factors in their application in chemical and pharmacological research.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined by the functional groups present in the compound. For example, the acetamide group contributes to hydrogen bonding interactions, while the sulfonyl group can enhance the compound's reactivity towards nucleophilic substitution. These properties are pivotal in understanding the compound's behavior in chemical reactions and biological systems.
- Khalid et al. (2014) discuss the synthesis and biological activity of N-substituted acetamide derivatives, highlighting their methodological approach and the significance of the piperidine moiety in the compounds' biological activities (Khalid et al., 2014).
- Another study by Khalid et al. (2016) elaborates on the synthesis, spectral analysis, and antibacterial activity of N-substituted derivatives, providing insights into their structural characteristics and potential applications (Khalid et al., 2016).
科学的研究の応用
Pharmacokinetics and Metabolism
Acetaminophen Metabolism in Humans
High-resolution anion-exchange separation methods have been developed to analyze the metabolism of acetaminophen, revealing various metabolites and providing insights into the drug's pharmacokinetics. This research is foundational for understanding how structurally related compounds might be metabolized in the human body (Mrochek et al., 1974).
Neuropharmacology
5-HT1A Receptor Imaging
Research into compounds like [11C]WAY-100635 and [18F]MPPF, which are structurally related to piperazine derivatives, has significantly advanced our understanding of serotonin (5-HT1A) receptors in the human brain. These studies have implications for the diagnosis and treatment of psychiatric and neurological disorders, highlighting the potential neuropharmacological applications of related compounds (Pike et al., 1995).
Oncology
Non-Invasive Imaging of Glioma
The development of novel radiopharmaceuticals like [18F]DASA-23 for PET imaging of pyruvate kinase M2 levels in glioma patients illustrates the potential of specific compounds in oncological research. This innovation could improve the diagnosis and monitoring of various cancers, suggesting a possible research avenue for related chemical entities (Patel et al., 2019).
Environmental and Food Safety
Presence of Alkylphenols in Food
Studies on alkylphenols, which share some functional similarities with N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide, have raised concerns about the ubiquity of these endocrine-disrupting chemicals in food. This research underscores the importance of monitoring and regulating potentially harmful compounds in the environment and food supply (Guenther et al., 2002).
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-2-25-16-7-5-15(6-8-16)19-17(22)14-20-9-11-21(12-10-20)27(23,24)18-4-3-13-26-18/h3-8,13H,2,9-12,14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYSMIQZDBDMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)
![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)
![N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)


![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)
![2-{2-[(allylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5552409.png)
![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)

![3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one](/img/structure/B5552425.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)
![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)

